

# Target Validation of PF-04217903 in Cancer Cells: A Technical Guide

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Compound of Interest		
Compound Name:	PF-04217903 mesylate	
Cat. No.:	B1679679	Get Quote

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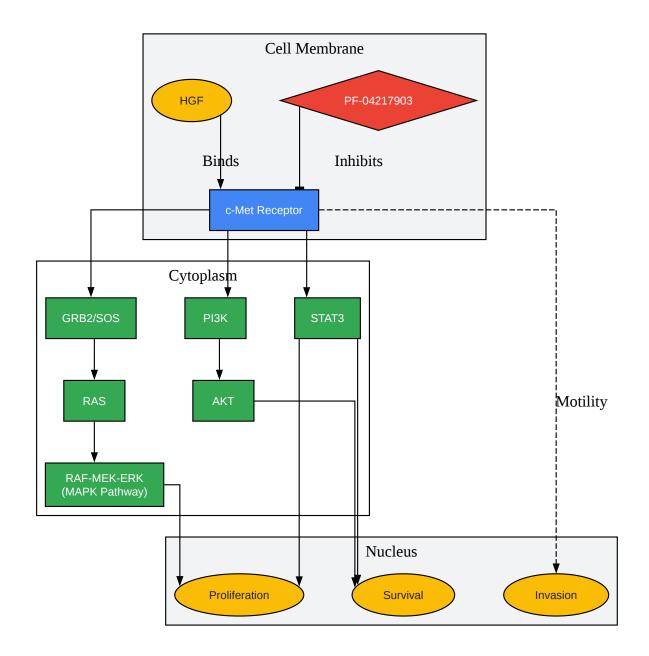
This technical guide provides an in-depth overview of the target validation of PF-04217903, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The dysregulation of the c-Met signaling pathway, primarily through gene amplification, mutation, or overexpression, is a key driver in the progression of numerous human cancers, making it a critical target for therapeutic intervention.[1][2][3] PF-04217903 acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of c-Met and subsequently attenuating downstream signaling pathways crucial for tumor growth, survival, and metastasis.[4][5]

## **Mechanism of Action and Target Engagement**

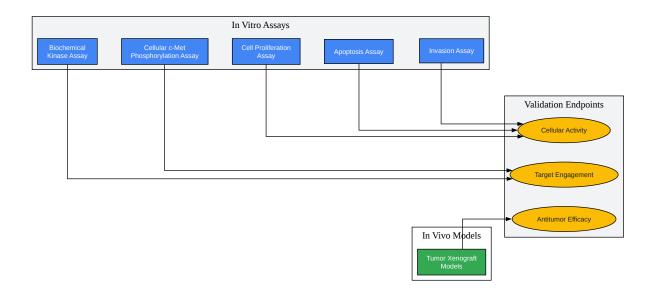
PF-04217903 selectively binds to the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][4] This targeted inhibition leads to a reduction in tumor cell proliferation, survival, migration, and invasion.[6] The remarkable selectivity of PF-04217903, over 1,000-fold more selective for c-Met compared to a panel of more than 150 other kinases, underscores its precision as a therapeutic agent.[4][6]

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a cascade of intracellular signaling events.[7][8] Key downstream pathways activated by c-Met include the RAS/MAPK pathway, which is pivotal for cell proliferation, the PI3K/AKT pathway, crucial for cell survival, and the STAT pathway, which is also involved in survival and proliferation.[3][7] By inhibiting the initial phosphorylation of c-Met, PF-04217903 effectively abrogates these oncogenic signals.

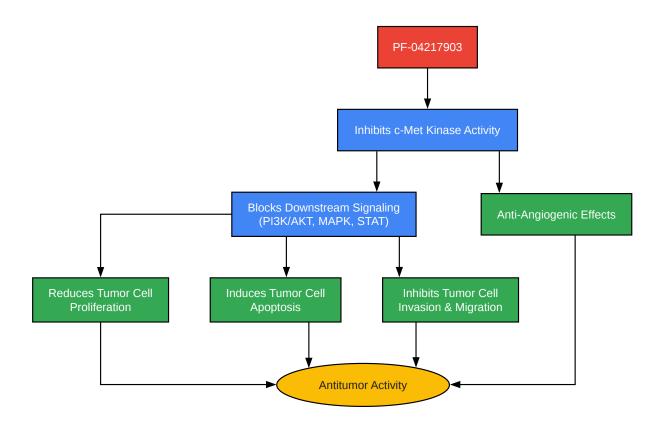












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